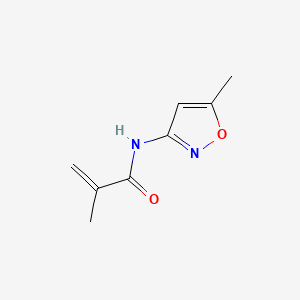
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is an organic compound characterized by the presence of an isocyanate group attached to an oxadiazole ring. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with phosgene to form an isocyanate intermediate, which is then reacted with an oxadiazole derivative to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processes that allow for large-scale synthesis. These processes often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Urethanes and ureas formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
3-(Isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other isocyanates.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
3-(isocyanatomethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h5H,3H2,1-2H3 |
Clé InChI |
RJTWNLVQOONUFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NO1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


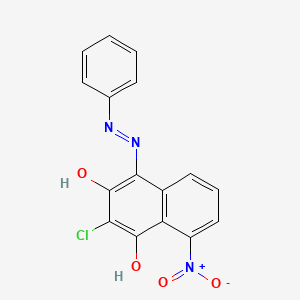

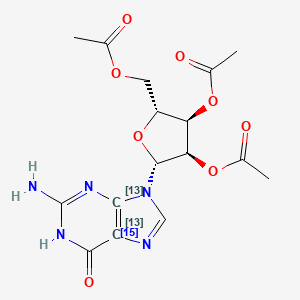

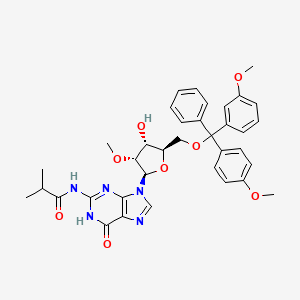
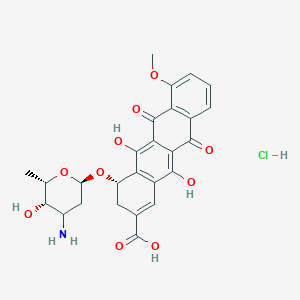
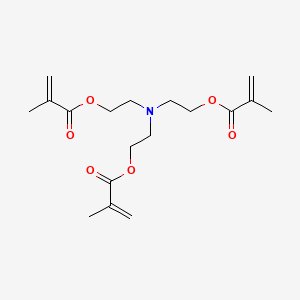


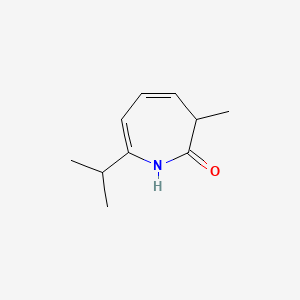
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)

